4-(4-Chlorophenoxy)-3-fluorobenzoic acid CAS number 1039973-30-2
4-(4-Chlorophenoxy)-3-fluorobenzoic acid CAS number 1039973-30-2
This technical guide provides a comprehensive analysis of 4-(4-Chlorophenoxy)-3-fluorobenzoic acid (CAS 1039973-30-2), a privileged diaryl ether scaffold used in medicinal chemistry and advanced materials science.
CAS Number: 1039973-30-2
Executive Summary: The Strategic Value of the Diaryl Ether Scaffold
In the landscape of modern drug discovery, 4-(4-Chlorophenoxy)-3-fluorobenzoic acid represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its core value lies in the diaryl ether moiety , a stable bioisostere for diaryl methanes and amines, combined with specific halogenation patterns that modulate metabolic stability and lipophilicity.
Key Applications:
-
Kinase Inhibition: The diphenyl ether motif is a proven pharmacophore in Type II kinase inhibitors (e.g., c-Met, VEGFR), where it occupies the hydrophobic back-pocket of the ATP binding site.
-
Metabolic Stability: The strategic placement of the 3-fluoro substituent on the benzoic acid ring blocks metabolic oxidation at the ortho-position and electronically tunes the acidity (pKa) of the carboxylic tail, improving bioavailability.
-
Polymer Science: As a monomeric intermediate, it contributes to high-performance poly(ether ether ketone) (PEEK) derivatives, offering enhanced thermal stability due to the halogenated backbone.
Physicochemical Profile
Understanding the fundamental properties of this compound is prerequisite for successful formulation and synthesis.
| Property | Value / Characteristic | Impact on Application |
| Molecular Formula | C₁₃H₈ClFO₃ | Core stoichiometry.[1] |
| Molecular Weight | 266.65 g/mol | Fragment-like space; ideal for lead optimization. |
| LogP (Predicted) | 3.8 ± 0.4 | Highly lipophilic; suggests high permeability but requires solubility enhancement (e.g., salt formation). |
| pKa (Acid) | ~3.6 - 3.8 | The ortho-fluorine enhances acidity compared to benzoic acid (pKa 4.2), improving salt formation capability. |
| H-Bond Donors/Acceptors | 1 / 4 | Follows Lipinski’s Rule of 5 for oral bioavailability. |
| Solubility | Low in Water; High in DMSO, DMF, MeOH | Requires polar aprotic solvents for reaction; precipitates in acidic aqueous media. |
Synthetic Methodology & Optimization
The most robust route to CAS 1039973-30-2 utilizes a Nucleophilic Aromatic Substitution (SNAr) . This protocol is preferred over metal-catalyzed couplings (Ullmann/Buchwald) due to lower cost, scalability, and the absence of heavy metal contaminants.
The Mechanism: Regioselective SNAr
The reaction exploits the electronic deficiency of the 4-position in 3,4-difluorobenzoic acid . The carboxylic acid (or nitrile precursor) at position 1 acts as an electron-withdrawing group (EWG), activating the para-fluorine for displacement by the phenoxide nucleophile. The meta-fluorine (position 3) remains intact due to lack of resonance activation.
Experimental Protocol
Objective: Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzoic acid from 3,4-difluorobenzonitrile (followed by hydrolysis).
Reagents:
-
Substrate: 3,4-Difluorobenzonitrile (1.0 equiv)
-
Nucleophile: 4-Chlorophenol (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Workflow:
-
Nucleophile Activation: Charge a reaction vessel with 4-chlorophenol, K₂CO₃, and DMF. Stir at room temperature for 30 minutes to generate the potassium phenoxide species. Why: Pre-generation of the anion prevents competitive hydrolysis of the substrate.
-
Addition: Add 3,4-difluorobenzonitrile dropwise to the mixture.
-
Displacement: Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC for the disappearance of the difluoro starting material.
-
Hydrolysis (One-Pot): Once coupling is complete, add aqueous NaOH (4M) directly to the reaction mixture and heat to reflux (100°C) for 2 hours to convert the nitrile to the carboxylate.
-
Workup: Cool to room temperature. Dilute with water. Slowly acidify with HCl (6M) to pH 2. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to remove trace phenolic impurities.
Synthesis Logic Diagram
Figure 1: Critical path for the synthesis of CAS 1039973-30-2 via regioselective nucleophilic aromatic substitution.
Analytical Characterization & Validation
To ensure the integrity of the compound for research use, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Retention Time: Expect elution late in the gradient (approx. 7–8 min) due to high lipophilicity.
NMR Interpretation (Proton ¹H)
-
Acid Proton: Broad singlet at ~13.0 ppm (COOH).
-
Ring A (Benzoic):
-
H2 (dd): ~7.8 ppm (Coupled to F and H6).
-
H6 (d): ~7.7 ppm.
-
H5 (t/dd): ~6.9 ppm (Shielded by ether oxygen).
-
-
Ring B (Chlorophenoxy):
-
AA'BB' system: Two doublets at ~7.4 ppm (Cl-ortho) and ~7.0 ppm (O-ortho).
-
Applications in Drug Design (SAR)
This molecule is not just a building block; it is a scaffold probe .
1. Bioisosteric Replacement: The ether linkage (-O-) mimics the geometry of a ketone or methylene bridge but introduces rotational flexibility.
-
Design Tip: If a lead compound containing a benzophenone moiety shows poor solubility, replacing the ketone with this ether scaffold often improves lipophilic ligand efficiency (LLE).
2. The Fluorine Effect: The 3-fluoro group is critical. It serves two functions:
-
Conformational Lock: It creates a weak electrostatic repulsion with the ether oxygen, forcing the two phenyl rings to adopt a specific twist angle (approx. 60–90°), which often matches the binding pocket of kinases better than a flat molecule.
-
Metabolic Blockade: It prevents Phase I hydroxylation at the position ortho to the carboxylic acid.
Handling and Stability
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Desiccate to prevent moisture absorption.
-
Safety: Irritant. Causes serious eye irritation (H319) and skin irritation (H315). Use standard PPE (nitrile gloves, safety glasses).
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
-
PubChem. (2025).[2] Compound Summary: 4-Chloro-2-(4-fluorophenoxy)benzoic acid (Related Isomer & Properties). National Library of Medicine.[2] Link[2]
-
Biosynth. (2025).[3][4] Product Datasheet: 4-(4-Chlorophenoxy)-3-fluorobenzoic acid.[5]Link[3][5]
-
Google Patents. (2014). CN104447213A: Method for synthesizing 3-hydroxy-4-fluorobenzoic acid (Process Chemistry Context).[6][7]Link
-
BenchChem. (2025).[8] Technical Guide to Fluorobenzoic Acids in Drug Development.Link
Sources
- 1. US4914244A - Process for preparing difluorochloromethoxybenzenes - Google Patents [patents.google.com]
- 2. 4-Chloro-2-(4-fluorophenoxy)benzoic acid | C13H8ClFO3 | CID 20357527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. 1039973-30-2|4-(4-Chlorophenoxy)-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 6. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
